![molecular formula C11H19NS B13971871 (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol is a chemical compound characterized by its unique spirocyclic structure. This compound features a cyclopropyl group attached to a spiro[3.4]octane ring system, which is further connected to a methanethiol group. The presence of the azaspiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol typically involves multi-step organic synthesis techniques. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the cyclopropyl and methanethiol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6-Cyclopropyl-6-azaspiro[34]octan-2-yl)methanethiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of thiol-containing molecules with biological targets. Its spirocyclic structure may also impart specific biological activities, making it a candidate for drug discovery and development.
Medicine
In medicine, (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol
- (6-Isopropyl-6-azaspiro[3.4]oct-2-yl)methanethiol
- 6-azaspiro[3.4]octan-2-ylmethanol
Uniqueness
Compared to similar compounds, (6-Cyclopropyl-6-azaspiro[34]octan-2-yl)methanethiol stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties
Propiedades
Fórmula molecular |
C11H19NS |
|---|---|
Peso molecular |
197.34 g/mol |
Nombre IUPAC |
(6-cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol |
InChI |
InChI=1S/C11H19NS/c13-7-9-5-11(6-9)3-4-12(8-11)10-1-2-10/h9-10,13H,1-8H2 |
Clave InChI |
WCNSZTACBIXOCC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCC3(C2)CC(C3)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




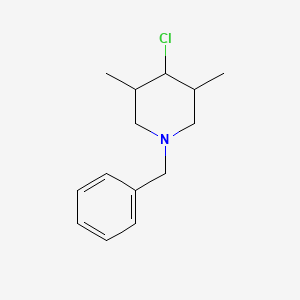
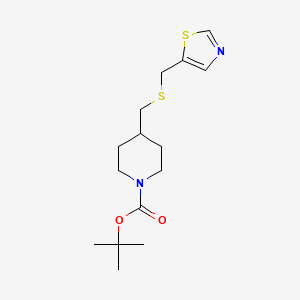
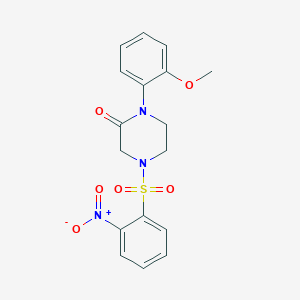


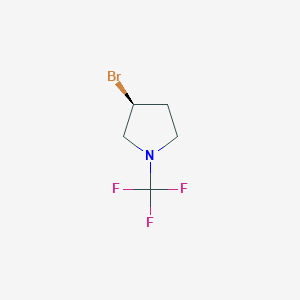
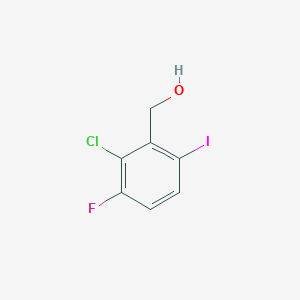
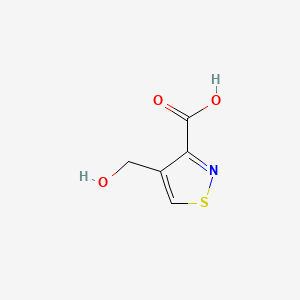
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)
![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
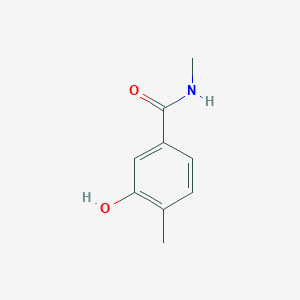
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
